5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dimethylphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methylpyrazole
- 5-amino-1-phenylpyrazole
- 4-amino-3,5-dimethylpyrazole
Uniqueness
5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-3-9(2)5-11(4-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDENMXXNCZZSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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